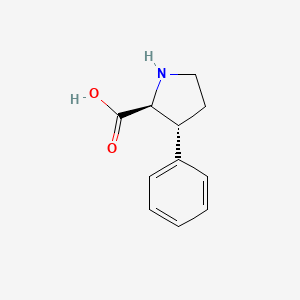

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid

説明

Synthesis Analysis

The asymmetric synthesis of similar pyrrolidine derivatives involves diastereoselective conjugate addition and further chemical modifications to achieve the desired stereochemistry (Bunnage et al., 2004). Another method includes the use of aziridinium ion intermediates for the efficient synthesis of phenylpyrrolidine carboxylic acids, demonstrating a practical approach to obtaining key chiral building blocks (Ohigashi et al., 2010).

Molecular Structure Analysis

Spectroscopic methods such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, along with computational methods, provide insights into the molecular structure of related phenylpyrrolidine carboxylic acids. Density functional theory (DFT) is often used to analyze structural parameters, electrostatic potential, and other molecular properties (Devi et al., 2018).

Chemical Reactions and Properties

The reactivity and functional group transformations of pyrrolidine derivatives are explored through various chemical reactions, such as the double reduction of cyclic sulfonamides, demonstrating an efficient route to synthesize phenylpyrrolidine methanol and its methyl derivative (Evans, 2007).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns of related compounds, are determined using techniques like X-ray diffraction. This analysis reveals the molecular conformation and stabilizing interactions within the crystal lattice (Prayzner et al., 1996).

Chemical Properties Analysis

Chemical properties such as polarizability, hyperpolarizability, and nonlinear optical properties of phenylpyrrolidine derivatives are investigated through spectroscopic and computational studies. These properties indicate the potential of these compounds in various applications, including as materials for nonlinear optics (Devi et al., 2018).

科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, are explored for their effects on microbial inhibitors, particularly in the context of fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The inhibition mechanisms include damage to the cell membrane and a decrease of the microbial internal pH, impacting metabolic processes crucial for microbial robustness in industrial applications (Jarboe et al., 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Research into cinnamic acid and its derivatives, which share a similar core structure with many carboxylic acids, has highlighted their anticancer potentials. These compounds' chemical flexibility allows for a wide range of biological activities, including antitumor effects, by modifying their structure to enhance bioactivity (De et al., 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The separation and purification technologies for carboxylic acids, including this compound, have evolved to improve the efficiency of recovering these compounds from aqueous streams. Developments in solvent technologies, such as the use of ionic liquids and composite solvents, aim to enhance the economic feasibility of these processes, particularly at lower acid concentrations (Sprakel & Schuur, 2019).

Stereochemistry and Pharmacological Profiles

The stereochemistry of structural analogs like phenylpiracetam, based on the pyrrolidin-2-one pharmacophore, has been studied for its impact on pharmacological profiles. The configuration of the stereocenters in these compounds directly relates to their biological properties, highlighting the importance of stereochemical considerations in drug development (Veinberg et al., 2015).

Spin Label Studies with TOAC

The spin label amino acid TOAC, related to carboxylic acid functionalities, has been used in peptide studies to analyze backbone dynamics and secondary structures. Its incorporation into peptides provides insights into the orientation of peptides in membranes and interactions with proteins, demonstrating the utility of spin labels in biochemical research (Schreier et al., 2012).

Novel Carboxylic Acid Bioisosteres

Exploring novel carboxylic acid bioisosteres aims to overcome the limitations associated with the carboxylate moiety, such as toxicity and metabolic stability issues. This research direction seeks to develop carboxylic acid substitutes that exhibit improved pharmacological profiles, contributing to safer and more effective drug formulations (Horgan & O’ Sullivan, 2021).

Safety and Hazards

特性

IUPAC Name |

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118758-48-8 | |

| Record name | (3R)-3-Phenyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118758-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-phenyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,3R,4S)-1-[(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylsp](/img/no-structure.png)

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)